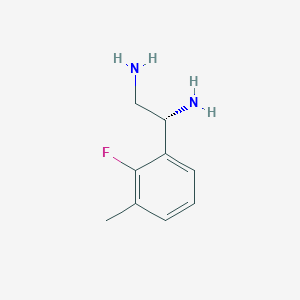
(S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine is a chiral amine compound that features a 1,3,4-oxadiazole ring substituted with a p-tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring The p-tolyl group can be introduced via a substitution reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. The reaction conditions are carefully controlled to ensure high purity and yield of the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The p-tolyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while substitution reactions can introduce various functional groups onto the p-tolyl ring.
Wissenschaftliche Forschungsanwendungen
(S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine: The racemic mixture of the compound.
Other 1,3,4-oxadiazole derivatives: Compounds with similar structures but different substituents on the oxadiazole ring.
Uniqueness
(S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine is unique due to its specific chiral configuration and the presence of the p-tolyl group. This configuration can result in different biological activities and properties compared to its enantiomer or other similar compounds.
Eigenschaften
Molekularformel |
C11H13N3O |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
(1S)-1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine |
InChI |
InChI=1S/C11H13N3O/c1-7-3-5-9(6-4-7)11-14-13-10(15-11)8(2)12/h3-6,8H,12H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
AQKMPBWENKHDTO-QMMMGPOBSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)[C@H](C)N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



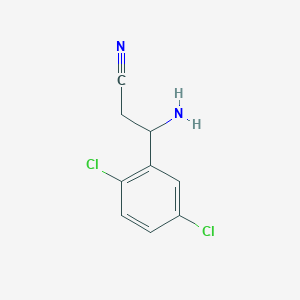

![cis-Hexahydro-1H-pyrrolo[3,4-C]pyridin-4(2H)-one hcl](/img/structure/B13044591.png)
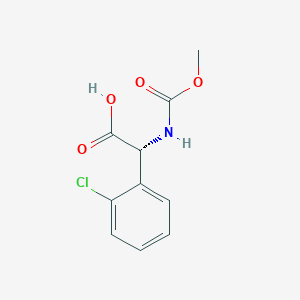
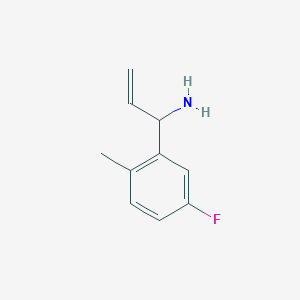
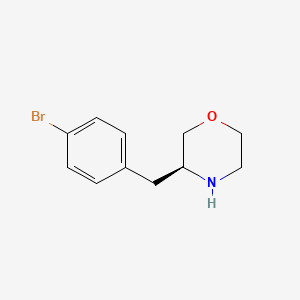
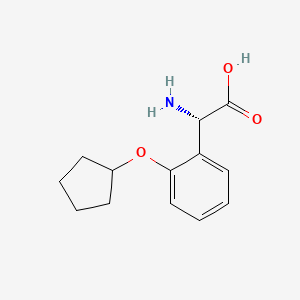
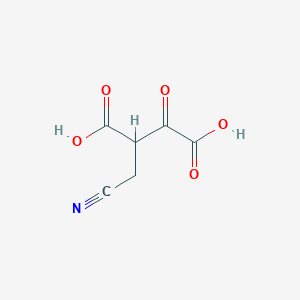
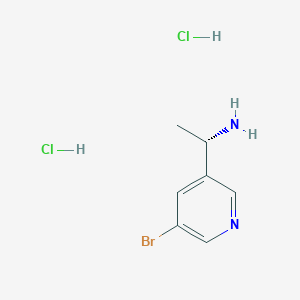
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13044632.png)
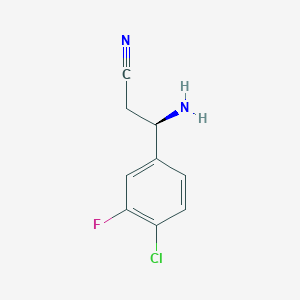
![(3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13044649.png)
